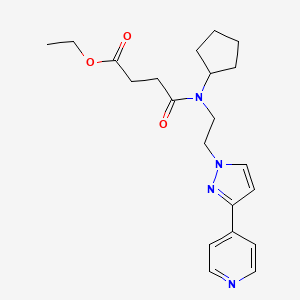
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is not fully understood, but it is known to interact with several different molecular targets in the body. This compound has been shown to bind to the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased levels of dopamine in the brain. This compound has also been shown to interact with the serotonin transporter and the norepinephrine transporter, suggesting that it may have effects on these neurotransmitter systems as well.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including effects on neurotransmitter systems, gene expression, and cellular signaling pathways. This compound has been shown to increase dopamine levels in the brain, leading to increased activity in the dopaminergic system. This compound has also been shown to modulate the expression of several genes involved in neurotransmitter synthesis and signaling. Additionally, this compound has been shown to activate several cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in both in vitro and in vivo models, making it a reliable tool for researchers. Additionally, this compound has a relatively simple chemical structure, making it easy to synthesize and modify for use in different experimental contexts. However, one limitation of using this compound in lab experiments is its potential for toxicity. This compound has been shown to be neurotoxic in certain circumstances, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also investigate the potential for this compound to be used as a tool for studying other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, researchers may investigate the potential for this compound to be used as a therapeutic agent for various conditions, including depression and anxiety. Overall, the wide range of biochemical and physiological effects of this compound make it a promising candidate for further research in a variety of scientific fields.
Synthesis Methods
The synthesis of 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves several steps, including the condensation of 2-methyl-6-p-tolyloxy-pyrimidine-4-carbaldehyde with piperazine, followed by the addition of 2-bromo-1-(4-methylphenyl)propan-1-one. The resulting product is then purified through a series of recrystallization steps to obtain the final this compound compound.
Scientific Research Applications
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the dopaminergic system and its role in Parkinson's disease. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various conditions, including depression and anxiety. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
2-methyl-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)20(25)24-11-9-23(10-12-24)18-13-19(22-16(4)21-18)26-17-7-5-15(3)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXSNLDIGFWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)


![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)


![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)